

The 1,4-Oxazepine Ring System: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,4-Oxazepine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties of the **1,4-oxazepine** ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document covers the synthesis, reactivity, and spectroscopic properties of **1,4-oxazepines**, with a focus on providing practical data and experimental insights for professionals in the field of drug discovery and development.

Physicochemical Properties

The physicochemical properties of the parent **1,4-oxazepine** ring are not extensively documented in the literature. However, data for related derivatives, particularly the fused dibenzo[b,f][1,2]oxazepine system, and computed values for the parent structure provide valuable insights. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NO	PubChem
Molecular Weight	95.10 g/mol	PubChem
XLogP3-AA	-0.2	PubChem (Computed)[3]
Topological Polar Surface Area (TPSA)	21.6 Å ²	PubChem (Computed)[3]
Hydrogen Bond Donor Count	0	PubChem (Computed)[3]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[3]
pKa (most basic)	Not available	
Solubility	Poorly water-soluble (qualitative)	Inferred from derivatives[4][5]

Table 1: Physicochemical Properties of the Parent **1,4-Oxazepine**.

For the well-studied dibenzo[b,f][1][2]oxazepine, also known as CR gas, more extensive experimental data is available.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NO	PubChem[1]
Molecular Weight	195.22 g/mol	PubChem[1]
Melting Point	73 °C	PubChem[1]
logP (octanol/water)	2.6 - 3.01 (estimated)	PubChem[1], Smolecule[6]
Physical Description	Pale yellow crystalline solid with a pepper-like odor.	PubChem[1]
Solubility	Highly soluble in dichloromethane and chloroform.	Isomerlab[7]

Table 2: Physicochemical Properties of Dibenzo[b,f][1][2]oxazepine.

Structural Properties and Reactivity

The **1,4-oxazepine** ring is a non-aromatic, seven-membered heterocycle. X-ray crystallographic studies on dibenzo[b,f][1][2]oxazepine derivatives, such as loxapine and amoxapine, reveal that the central oxazepine ring adopts a folded, boat-like conformation.[8] The dihedral angle between the two benzene rings is significant, giving the molecule a butterfly-like shape.[9] This conformational flexibility is a key feature of the **1,4-oxazepine** core and influences its interaction with biological targets.

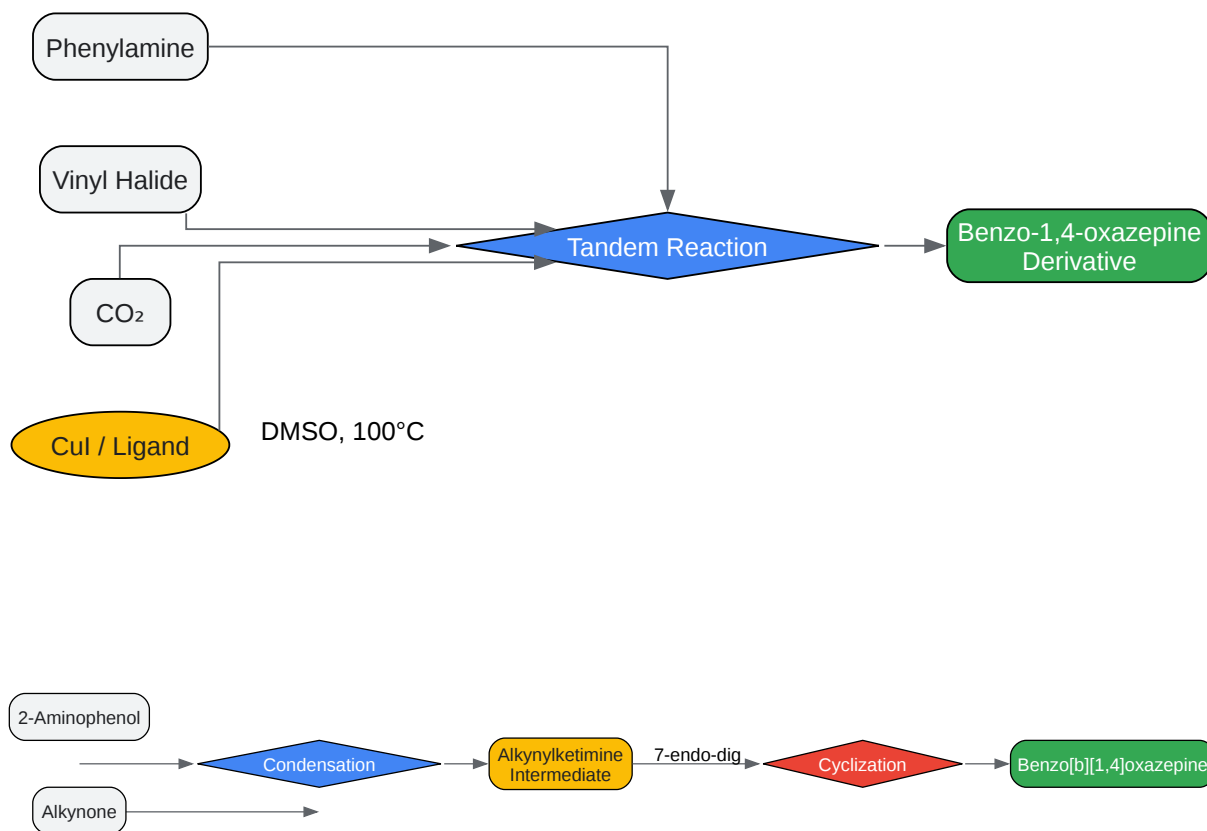
The reactivity of the **1,4-oxazepine** ring system is largely dictated by the presence of the nitrogen and oxygen heteroatoms and the degree of unsaturation. The nitrogen atom can act as a nucleophile and a base, while the oxygen atom influences the ring's conformation and electronic properties. The double bonds in unsaturated derivatives are susceptible to addition reactions.

Synthesis of the 1,4-Oxazepine Core

A variety of synthetic strategies have been developed to construct the **1,4-oxazepine** ring system, with most methods focusing on the synthesis of benzo-fused derivatives due to their pharmacological importance.[10]

Tandem C-N Coupling/C-H Carbonylation

A notable method for the synthesis of benzo-**1,4-oxazepine** derivatives involves a tandem transformation of C-N coupling and C-H carbonylation.[11] This approach utilizes a copper-catalyzed reaction between phenylamines and vinyl halides under a carbon dioxide atmosphere.



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References

- 1. Dibenz(B,F)(1,4)Oxazepine | C₁₃H₉NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Oxazepine | C₅H₅NO | CID 17860191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Buy Dibenz[b,f][1,4]oxazepine | 257-07-8 [smolecule.com]
- 7. Dibenz[b,f][1,4]oxazepine , CAS: 257-07-8 [isomerlab.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
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